molecular formula C13H9N5S B2803971 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338793-53-6

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2803971
CAS No.: 338793-53-6
M. Wt: 267.31
InChI Key: QSCPSMBTVOUEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 339011-78-8) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 2-position with a pyrrole ring and at the 7-position with a 2-thienyl group. Its molecular formula is C₁₅H₁₁N₅S, with a molar mass of 293.35 g/mol . The compound is structurally characterized by the fusion of triazole and pyrimidine rings, which confers rigidity and electronic diversity, making it a promising scaffold in medicinal chemistry.

Properties

IUPAC Name

2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPSMBTVOUEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields highly functionalized triazolopyrimidine derivatives with excellent efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Position :

  • The 2-position modifications (e.g., pyrrole vs. ethyl/sulfonamide) influence electronic properties and target selectivity. Pyrrole at position 2 enhances π-π interactions, as seen in the target compound and its 4-fluorostyryl analog .
  • The 7-position is critical for bioactivity. Thienyl groups (as in the target compound) confer rigidity, while trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability .

Derivatives with CF₃ groups (e.g., 5-(2-thienyl)-7-CF₃) show divergent applications, including anticancer activity, possibly due to enhanced enzyme inhibition (e.g., carbonic anhydrase IX/XII) . Sulfonamide derivatives exhibit herbicidal activity, highlighting how substituent choice dictates therapeutic vs. agricultural applications .

Physicochemical Properties: Lipophilicity: Alkyl groups (e.g., 2-ethyl-5-methyl analog) increase logP values, improving blood-brain barrier penetration for CNS-targeted drugs . Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl/piperidinomethyl groups (e.g., S2-TP, S3-TP) show distinct redox profiles, suggesting tunable electron-transfer properties for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.